molecular formula C11H16N2O5 B2934626 Ethyl 2-(Boc-amino)oxazole-4-carboxylate CAS No. 244236-51-9

Ethyl 2-(Boc-amino)oxazole-4-carboxylate

Cat. No. B2934626
CAS RN: 244236-51-9
M. Wt: 256.258
InChI Key: SRIWWYRMCONFAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(Boc-amino)oxazole-4-carboxylate is a chemical compound with a molecular formula of C6H8N2O3 . It is a derivative of oxazole with a carboxylate ester and an amino group protected by a tert-butoxycarbonyl (BOC) group . It is an intermediate used in the preparation of inhibitors of Akt activity useful in the treatment of cancer and arthritis .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(Boc-amino)oxazole-4-carboxylate is C6H8N2O3 . The InChI Key is NBABLVASYFPOEV-UHFFFAOYSA-N . The SMILES representation is CCOC(=O)C1=COC(N)=N1 .


Physical And Chemical Properties Analysis

Ethyl 2-(Boc-amino)oxazole-4-carboxylate is a white to pale yellow or pale cream powder . It has a melting point between 135.0-147.0°C . The assay (HPLC) is ≥94.0% .

Scientific Research Applications

Cationic Poly(2-oxazoline) Hydrogels for Reversible DNA Binding

A study by Hartlieb et al. (2013) introduced a new 2-oxazoline monomer with a Boc-protected amino group, which upon polymerization and subsequent deprotection, demonstrated the ability to form complexes with DNA. This finding is significant for biotechnology, particularly in the development of materials for DNA immobilization and release, which could be useful in gene therapy and molecular diagnostics (Hartlieb et al., 2013).

Stereoselective Synthesis of anti-2-Oxazolidinones

Madhusudhan et al. (2003) reported the stereoselective synthesis of ethyl anti-4-substituted phenyl-2-oxo-1,3-oxazolidine-5-carboxylates using a specific cyclization method. This synthesis pathway highlights the compound's role in producing stereochemically complex structures, which are valuable in medicinal chemistry and drug design (Madhusudhan et al., 2003).

Expanding the Chemical Space of sp3-enriched Oxazoles

Slobodyanyuk et al. (2019) developed an efficient method for preparing sp3-enriched 4,5-disubstituted oxazoles, starting from ethyl oxazole-4-carboxylates. This research opens new avenues for the synthesis of oxazole derivatives with potential applications in drug discovery and synthetic chemistry (Slobodyanyuk et al., 2019).

Conformationally Restricted Amino Acids Based on Pyrrolidinyl/Piperidinyloxazole Motifs

Artamonov et al. (2015) synthesized a stereolibrary of oxazole-containing amino acids, which are valuable building blocks for peptidomimetics and drug discovery. These compounds, derived from reactions involving Ethyl 2-(Boc-amino)oxazole-4-carboxylate, are instrumental in creating molecules with constrained conformations, which is crucial for developing more selective and potent therapeutic agents (Artamonov et al., 2015).

Ruthenium-catalyzed Synthesis of 5-amino-1,2,3-triazole-4-carboxylates

Ferrini et al. (2015) demonstrated a ruthenium-catalyzed synthesis method for protected versions of 5-amino-1,2,3-triazole-4-carboxylic acid, using Ethyl 2-(Boc-amino)oxazole-4-carboxylate. This method is significant for the preparation of triazole-based scaffolds, which are important in pharmaceutical chemistry due to their presence in compounds with various biological activities (Ferrini et al., 2015).

Mechanism of Action

Target of Action

Ethyl 2-(Boc-amino)oxazole-4-carboxylate, also known as 4-Oxazolecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, is a chemical compound with the molecular formula C6H8N2O3 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known to be an intermediate used in the preparation of inhibitors of akt activity . Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a key role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration.

Result of Action

As an intermediate in the synthesis of akt inhibitors, it may contribute to the induction of apoptosis and reduction of cell proliferation .

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O5/c1-5-16-8(14)7-6-17-9(12-7)13-10(15)18-11(2,3)4/h6H,5H2,1-4H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRIWWYRMCONFAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(Boc-amino)oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.